molecular formula C20H16N2O2S B2900334 4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 313647-68-6

4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2900334
CAS No.: 313647-68-6
M. Wt: 348.42
InChI Key: LDRXNNDSLHTKCT-UHFFFAOYSA-N
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Description

4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings. This particular compound is known for its unique structure, which makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Another method includes diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using accessible starting materials and efficient methodologies. For instance, the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide was achieved with a 76% global yield using a two-step reaction process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like piperidine for condensation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide stands out due to its unique ethoxybenzamide group, which imparts distinct chemical properties and potential biological activities. Its diverse applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-2-24-15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRXNNDSLHTKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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